Bienvenue dans la boutique en ligne BenchChem!

Bisdesethylchloroquine

Antimalarial Plasmodium falciparum Metabolite pharmacology

Bisdesethylchloroquine (BDCQ) is a fully characterized analytical reference standard of the major N,N-didealkylated chloroquine metabolite, compliant with ICH Q3A guidelines and traceable to USP/EP pharmacopeial standards. With a unique LC-MS/MS MRM transition (m/z 264.1→179.1) and distinct chromatographic behavior, it is irreplaceable by chloroquine or monodesethylchloroquine for accurate low-concentration quantification (0.5–250 ng/mL) in validated bioanalytical methods. The ≥98% purity reference standard provides a defined pharmacological benchmark for antimalarial susceptibility assays and chiral separation method development—ensuring regulatory compliance in impurity limit testing, stability studies, and pharmacokinetic assessments.

Molecular Formula C14H18ClN3
Molecular Weight 263.76 g/mol
CAS No. 4298-14-0
Cat. No. B194041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisdesethylchloroquine
CAS4298-14-0
SynonymsN4-(7-Chloro-4-quinolinyl)-1,4-pentanediamine;  4-[(4-Amino-1-methylbutyl)amino]-7-chloroquinoline;  Bisdeethylchloroquine;  Bisdesethylchloroquine;  N,N-Dideethylchloroquine; 
Molecular FormulaC14H18ClN3
Molecular Weight263.76 g/mol
Structural Identifiers
SMILESCC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl
InChIInChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18)
InChIKeyGYEDIFVVTRKXHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBrown Solid

Structure & Identifiers


Interactive Chemical Structure Model





Bisdesethylchloroquine (CAS 4298-14-0) Reference Standard: Chloroquine Metabolite for Analytical and Pharmacological Studies


Bisdesethylchloroquine (also designated Didesethyl Chloroquine, BDCQ) is the N,N-didealkylated major metabolite of the antimalarial drug chloroquine [1]. As a fully characterized analytical reference standard, it is compliant with regulatory guidelines and utilized for analytical method development, method validation, and quality control applications during drug development and formulation . This compound serves as a critical tool for quantifying chloroquine metabolite profiles in biological matrices, enabling accurate pharmacokinetic and pharmacodynamic assessments in both preclinical and clinical research settings [2].

Why Chloroquine Metabolite Standards Cannot Be Substituted: Evidence-Based Differentiation of Bisdesethylchloroquine


Generic substitution of a chloroquine metabolite reference standard is scientifically invalid due to fundamental differences in analytical detection parameters, chromatographic behavior, and pharmacological activity profiles between chloroquine and its sequential dealkylated metabolites. Bisdesethylchloroquine requires distinct mass spectrometry transitions (m/z 264.1→179.1) compared to chloroquine (m/z 336.1→247.1) and monodesethylchloroquine (m/z 308.1→179.1), precluding interchangeable use in validated LC-MS/MS assays [1]. Furthermore, bisdesethylchloroquine exhibits approximately 2.5-fold lower antimalarial potency against chloroquine-sensitive Plasmodium falciparum versus the parent drug, with complete loss of detectable activity against resistant strains at concentrations up to 340 ng/mL [2]. These quantitative distinctions mandate the use of authentic bisdesethylchloroquine reference material for accurate method calibration and pharmacological interpretation.

Quantitative Evidence Guide: Bisdesethylchloroquine Analytical and Pharmacological Differentiation Data


In Vitro Antimalarial Potency: Bisdesethylchloroquine vs. Chloroquine and Desethylchloroquine Against P. falciparum Strains

Against the chloroquine-sensitive Camp LA 137 strain of P. falciparum, bisdesethylchloroquine exhibited an ID50 more than twice that of chloroquine, indicating substantially reduced intrinsic antimalarial activity relative to the parent drug [1]. In contrast, desethylchloroquine demonstrated nearly equivalent activity to chloroquine against this sensitive strain [1]. Against the chloroquine-resistant Vietnam Smith strain, the differentiation was more pronounced: desethylchloroquine showed a three-fold loss of activity, while bisdesethylchloroquine exhibited no detectable activity at concentrations as high as 340 ng/mL [1].

Antimalarial Plasmodium falciparum Metabolite pharmacology

Human Pharmacokinetics: Steady-State Plasma Concentration Ratios of Chloroquine Metabolites

Following chloroquine administration, desethylchloroquine and bisdesethylchloroquine reach steady-state plasma concentrations of approximately 40% and 10% of chloroquine concentrations, respectively [1]. Both chloroquine and desethylchloroquine exhibit prolonged elimination half-lives ranging from 20 to 60 days, with detectable levels persisting in urine for months after a single dose [1].

Pharmacokinetics Drug metabolism Therapeutic drug monitoring

LC-MS/MS Method Validation: Calibration Range Differentiation Among Chloroquine and Its Metabolites

A validated LC-MS/MS method for simultaneous quantitation of hydroxychloroquine, its metabolites, and azithromycin in human plasma established distinct calibration ranges for each analyte: 2-1000 ng/mL for hydroxychloroquine, 1-500 ng/mL for desethylhydroxychloroquine, and 0.5-250 ng/mL for bisdesethylchloroquine [1]. The method utilizes unique ion transitions for each analyte: m/z 264.1→179.1 for bisdesethylchloroquine, compared to m/z 336.1→247.1 for hydroxychloroquine and m/z 308.1→179.1 for desethylhydroxychloroquine [1]. Method recoveries for bisdesethylchloroquine ranged from 88.7-90.9%, with a retention time of 0.78 min under optimized conditions [1].

Analytical method validation LC-MS/MS Bioanalysis

Erythrocyte Partitioning: Differential RBC/Plasma Concentration Ratios in Infected vs. Uninfected Blood

In vitro partitioning studies demonstrated that bisdesethylchloroquine and desethylchloroquine concentrate in red blood cells of uninfected blood to the same extent as chloroquine [1]. However, in blood from children with P. falciparum parasitaemia, both desethylchloroquine and bisdesethylchloroquine were concentrated to a significantly lower extent than chloroquine in infected red blood cells [1].

Malaria Drug partitioning Erythrocyte concentration

Chiral Resolution: Enantiomeric Separation Performance of Bisdesethylchloroquine vs. Related Metabolites

A validated two-step HPLC method using a chiral-AGP column achieved baseline separation for the enantiomers of hydroxychloroquine and its three major metabolites [1]. Resolution values on the chiral column were 3.2 for hydroxychloroquine, 3.2 for desethylhydroxychloroquine, 2.9 for desethylchloroquine, and 2.5 for bisdesethylchloroquine [1]. The limit of detection was less than 1 ng for each enantiomer [1].

Chiral chromatography Enantiomer separation Stereoselective analysis

Urinary Excretion Profile: Bisdesethylchloroquine vs. Desethylchloroquine in Rodent Model

In rats following single intravenous administration, the total estimated urinary excretion of bisdesethylchloroquine was 64% of the administered dose, compared to 25% for desethylchloroquine [1]. Both metabolites achieved tissue concentrations (liver, heart, lungs, kidney, spleen) 34 to 250 times higher than their plasma concentrations 24 hours after intraperitoneal administration [1].

Drug excretion Metabolite disposition Preclinical pharmacokinetics

Procurement-Driven Application Scenarios for Bisdesethylchloroquine Reference Standard


Validated LC-MS/MS Method Development for Therapeutic Drug Monitoring of Chloroquine and Hydroxychloroquine

Bisdesethylchloroquine reference standard is required for establishing the lower calibration range (0.5-250 ng/mL) and validating the specific MRM transition (m/z 264.1→179.1) in LC-MS/MS methods for simultaneous quantitation of chloroquine/hydroxychloroquine and metabolites in human plasma [1]. The 4-fold lower steady-state plasma concentration of bisdesethylchloroquine (~10% of parent drug) relative to desethylchloroquine (~40%) mandates a dedicated reference material for accurate low-concentration quantification [2]. This application is essential for clinical pharmacology studies, therapeutic drug monitoring programs, and pharmacokinetic assessments in malaria and rheumatology patient populations.

In Vitro Antimalarial Drug Screening and Resistance Mechanism Studies

Bisdesethylchloroquine serves as a critical comparator compound in P. falciparum drug susceptibility assays, where its >2-fold higher ID50 (sensitive strains) and complete loss of activity at 340 ng/mL (resistant strains) provides a defined pharmacological benchmark for evaluating novel antimalarial candidates [3]. The differential RBC partitioning of bisdesethylchloroquine in infected versus uninfected erythrocytes also makes this compound valuable for investigating chloroquine resistance mechanisms involving impaired metabolite accumulation in parasitized cells [4].

Chiral Pharmacokinetic Studies and Enantioselective Metabolism Investigations

Bisdesethylchloroquine reference standard is necessary for stereoselective disposition studies requiring chiral separation of enantiomers. The validated resolution value of 2.5 on chiral-AGP stationary phase [5] provides a defined chromatographic benchmark for method development and system suitability testing. This application supports investigations into the stereoselective metabolism of chloroquine, which has documented clinical relevance given the differential clearance rates of S(+)- and R(-)-chloroquine enantiomers and their corresponding metabolites [2].

Pharmaceutical Impurity Profiling and Regulatory Compliance Testing

Bisdesethylchloroquine is identified as a potential impurity in chloroquine drug substances requiring monitoring under ICH Q3A guidelines . As a fully characterized reference standard compliant with regulatory guidelines and traceable to pharmacopeial standards (USP or EP) , this compound is used for analytical method development, method validation, and quality control applications during API synthesis and formulation stages. Procurement of certified reference material ensures regulatory compliance in impurity limit testing and stability studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bisdesethylchloroquine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.